2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is an organic compound that features both pyrrole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.
Formation of the Indole Moiety: The indole ring is synthesized by reacting 4-methoxyindole with suitable reagents.
Coupling Reaction: The final step involves coupling the pyrrole and indole moieties through an acetamide linkage. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and indole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
Uniqueness
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to its dual pyrrole and indole structure, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C19H23N3O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-14-7-8-15(2)22(14)13-19(23)20-10-12-21-11-9-16-17(21)5-4-6-18(16)24-3/h4-9,11H,10,12-13H2,1-3H3,(H,20,23) |
InChI Key |
RTHLYDAEPIVSHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCCN2C=CC3=C2C=CC=C3OC)C |
Origin of Product |
United States |
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